molecular formula C13H19BrN2O B3074015 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine CAS No. 1018618-89-7

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine

Cat. No.: B3074015
CAS No.: 1018618-89-7
M. Wt: 299.21 g/mol
InChI Key: MZYJWGIWBBZSPK-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine is a chemical compound of significant interest in infectious disease research, particularly as an inhibitor of Hepatitis C Virus (HCV). This 4-aminopiperidine (4AP) scaffold has been identified as a potent inhibitor targeting the late stages of the HCV life cycle . Unlike direct-acting antivirals that target viral replication machinery, this chemotype specifically disrupts viral assembly and release . Research indicates it inhibits the co-localization of HCV core proteins with cytosolic lipid droplets, a critical step for viral particle formation . It demonstrates significant synergism with established anti-HCV compounds like Ribavirin, Telaprevir (an NS3/4A inhibitor), and Daclatasvir (an NS5A inhibitor), enhancing its value for investigating combination therapies . With a molecular formula of C13H20BrN2O and availability as a dihydrochloride salt (CAS 1334149-15-3), it is supplied for research applications exclusively . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16/h1-4,12H,5-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYJWGIWBBZSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine typically involves multiple steps. One common synthetic route includes the reaction of 4-bromophenol with 2-chloroethylamine to form 1-(2-(4-bromophenoxy)ethyl)amine. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-Alkylation and Acylation

The 4-amine group undergoes alkylation or acylation to modulate physicochemical properties:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in acetonitrile yields N-alkyl derivatives (e.g., N-methyl-1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine) .

  • Acylation : Treatment with acetyl chloride or ethyl chloroformate produces amides (e.g., N-acetyl derivatives) with improved metabolic stability .

Example :

Reaction TypeReagentsProductYield (%)
AcylationAcetyl chloride, Et₃NN-Acetyl-1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine72

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed cross-coupling reactions:

  • Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O (1:1) .

  • Products : Aryl-substituted derivatives (e.g., 4-phenylphenoxy or 4-pyridyl variants) .

Conditions :

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: 50–85%

Formation of Imidazo-Fused Derivatives

Under acidic conditions, the piperidine amine reacts with chloroacetaldehyde to form imidazo[1,2-a]pyrazine cores (Scheme 3 in ):

  • Reagents : HCl, chloroacetaldehyde, reflux in ethanol.

  • Application : Enhances antiviral activity in analogs .

Biological Activity and SAR Insights

Derivatives of 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine show varied bioactivity depending on substituents:

  • Antiviral Activity : EC₅₀ values range from 1.6–10 μM against hepatitis C virus (HCV) when the piperidine is substituted with hydrophobic groups (e.g., tert-butyl) .

  • Metabolic Stability : N-Acyl derivatives exhibit extended half-lives (T₁/₂ > 2 hours in rat liver microsomes) compared to free amines (<1 hour) .

PositionModificationEffect
Piperidine C4-NH₂ → -NHAc↑ Metabolic stability
Phenoxy C4-Br → -Ph (Suzuki)↑ Antiviral potency
Ethyl LinkerLengthening chain↓ Solubility

Green Chemistry Approaches

Recent advances employ photoinduced electron transfer (PET) catalysis for C–N bond formation, reducing reliance on palladium catalysts . For example:

  • Reagents : Ru(bpy)₃Cl₂, DIPEA, blue LED irradiation.

  • Yield : 60–70% with reduced metal residues .

Scientific Research Applications

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine is a piperidine derivative with potential therapeutic and industrial applications.

Scientific Research Applications

  • General Application: It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
  • Biology: The compound is studied for its potential effects on biological systems, including interactions with proteins and enzymes.
  • Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in developing new drugs for treating neurological disorders.
  • Hepatitis C Virus (HCV) Inhibitor: 4-aminopiperidine derivatives, including this compound, have been identified as potent inhibitors of HCV proliferation .
  • Industrial Uses: It is used in developing new materials and as an intermediate in producing various industrial chemicals.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: Using reagents like potassium permanganate or chromium trioxide can oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can form the corresponding amine.
  • Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or potassium cyanide to form azides or nitriles.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and signaling .

Comparison with Similar Compounds

Neuroprotective Effects

  • This compound analogs: Derivatives like (4-bromophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone demonstrated potent neuroprotection in PC12 cells (glutamate-induced toxicity model) at 0.1–10 μM .
  • 4-Methoxyphenethyl analog : Exhibited lower potency compared to brominated derivatives, likely due to reduced halogen-mediated receptor interactions .

Antibacterial Activity

  • Methoxynaphthyridin derivatives (e.g., Compound 5) : Showed selective inhibition of bacterial topoisomerases (MIC = 0.5–2 μg/mL) due to naphthyridine’s planar structure intercalating DNA .
  • Chlorophenethyl analog (2i) : Moderate activity against Gram-positive pathogens (MIC = 8–16 μg/mL) .

Antiasthmatic Potential

  • A triazole-containing analog, 1-(5-azanyl-4H-1,2,4-triazol-3-yl)-N-[2-(4-bromophenyl)ethyl]-N-(2-methylpropyl)piperidin-4-amine, displayed strong β₂-adrenergic receptor binding (docking score: −9.2 kcal/mol), comparable to salmeterol .

Research Findings and Implications

  • Halogen Bonding: The bromine atom in this compound enhances target binding in neuroprotective and antiasthmatic applications .
  • Lipophilicity-Hydrophilicity Balance : Methoxy groups (e.g., in 4-methoxyphenethyl derivatives) improve aqueous solubility but may reduce membrane permeability compared to brominated analogs .
  • Structural Rigidity : Naphthyridine and pyrimidine substituents (e.g., Compound 5, 21) enhance antibacterial activity by promoting DNA intercalation or enzyme inhibition .

Biological Activity

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromophenoxy group, which is significant for its interaction with biological targets. The structural formula can be represented as follows:

C13H18BrNO\text{C}_{13}\text{H}_{18}\text{Br}\text{N}\text{O}

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Viral Replication : Studies have shown that piperidine derivatives can inhibit the assembly stages of viral life cycles, particularly in Hepatitis C Virus (HCV) and SARS-CoV-2. For instance, a related 4-aminopiperidine scaffold demonstrated significant inhibition against HCV with EC50 values around 2.57 μM .
  • Calcium Channel Modulation : Some derivatives have been evaluated for their activity against T-type calcium channels, which are crucial in various physiological processes. Compounds in this class have shown potential in lowering blood pressure without inducing reflex tachycardia .

Antiviral Activity

This compound has shown promise in antiviral applications. Its structural analogs have been tested against SARS-CoV-2, yielding EC50 values comparable to established antiviral drugs like remdesivir . The presence of the bromophenoxy group enhances its interaction with viral proteins.

Anticancer Potential

The compound's derivatives have been investigated for anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, certain piperidine derivatives exhibited IC50 values in the micromolar range against MCF-7 and A549 cell lines, indicating their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Key observations from SAR studies include:

  • Substituent Effects : The presence of electron-donating groups (EDGs) on the aromatic ring significantly enhances activity, while electron-withdrawing groups (EWGs) tend to reduce it .
  • Chain Length and Branching : Variations in the alkyl chain length attached to the piperidine ring influence both potency and selectivity for biological targets. For instance, longer chains or branched structures often lead to increased inhibitory activity against calcium channels .

Data Tables

CompoundTargetEC50/IC50 ValueReference
This compoundHCV2.57 μM
Piperidine Derivative ASARS-CoV-23.9 μM
Piperidine Derivative BMCF-7 (Breast Cancer)0.65 μM
Piperidine Derivative CA549 (Lung Cancer)5.2 μM

Case Studies

  • HCV Inhibition : A study focused on a series of piperidine derivatives highlighted their ability to inhibit HCV assembly effectively. The lead compound demonstrated synergistic effects when combined with existing antiviral therapies like Telaprevir .
  • Anticancer Evaluation : In another study, various piperidine analogs were tested against multiple cancer cell lines, revealing that modifications at specific positions led to enhanced cytotoxicity compared to standard treatments such as doxorubicin .

Q & A

Q. Key Considerations :

  • Steric hindrance from the bulky bromophenoxy group may reduce reaction efficiency; elevated temperatures (60–80°C) improve yields.
  • Alternative routes may employ Mitsunobu reactions for ether formation prior to piperidine coupling .

How is the structural identity of this compound validated post-synthesis?

Methodological Answer:
A multi-spectral approach is essential:

NMR Spectroscopy :

  • 1^1H NMR: Peaks for piperidine protons (δ 2.5–3.5 ppm), aromatic protons (δ 6.8–7.4 ppm for bromophenoxy), and amine protons (δ 1.8–2.2 ppm).
  • 13^13C NMR: Confirm quaternary carbons (e.g., C-Br at ~120 ppm).

Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for 79^{79}Br/81^{81}Br).

Infrared (IR) Spectroscopy : N-H stretch (~3300 cm⁻¹) and C-Br stretch (~600 cm⁻¹) .

Q. Advanced Validation :

  • X-ray crystallography for absolute configuration (if crystalline).
  • DFT calculations to compare experimental and theoretical NMR/IR spectra .

What methods ensure high purity (>95%) for biological assays?

Methodological Answer:

Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the target compound.

Recrystallization : Optimize solvent (e.g., ethanol/water mixtures) to remove hydrophobic impurities.

Quality Control :

  • LC-MS for trace impurities.
  • Elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

How can Design of Experiments (DOE) optimize reaction conditions?

Methodological Answer:
DOE minimizes trials while maximizing data output. For synthesis optimization:

Factors : Temperature (50–100°C), solvent polarity (DMF vs. THF), catalyst (e.g., KI), and reaction time.

Response Variables : Yield, purity, and reaction completion (monitored via TLC).

Statistical Analysis : Use a 2⁴ factorial design to identify significant factors. For example, highlights DOE in process optimization, revealing temperature and solvent as critical variables .

Q. Case Study :

  • A Central Composite Design (CCD) identified optimal conditions: 80°C in DMF with 10 mol% KI, achieving 85% yield .

What mechanistic insights can DFT provide for oxidation reactions involving this compound?

Methodological Answer:

Reaction Pathway Mapping : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model permanganate oxidation of the piperidine ring.

Transition State Analysis : Identify intermediates (e.g., Mn-O adducts) and activation barriers.

Kinetic Isotope Effects (KIE) : Validate computational predictions experimentally (e.g., deuterated analogs) .

Example : combined DFT with kinetic studies to propose a radical-mediated oxidation mechanism for a chlorophenyl analog, highlighting bromine’s electron-withdrawing effect on reaction rates .

How to resolve contradictions in reported biological activities of piperidine derivatives?

Methodological Answer:

Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and controls.

Orthogonal Assays : Pair receptor binding (e.g., μ-opioid) with functional assays (cAMP inhibition) to confirm activity .

Purity Verification : Impurities (e.g., residual solvents) may skew results; re-test compounds via LC-MS .

Q. Case Study :

  • A study on 1-benzylpiperidin-4-amine showed conflicting IC₅₀ values due to varying DMSO concentrations; normalizing solvent levels resolved discrepancies .

How does the bromophenoxy substituent influence pharmacological properties compared to methoxy or chloro analogs?

Methodological Answer:

Electron Effects : Bromine’s electronegativity alters electron density on the piperidine ring, affecting receptor binding.

Lipophilicity : LogP measurements (e.g., shake-flask method) show bromine increases hydrophobicity vs. methoxy.

Biological Testing : Compare analogs in assays (e.g., serotonin receptor binding) to quantify substituent effects.

Q. Data Insight :

  • Methoxy analogs () exhibit higher solubility but lower CNS penetration vs. bromophenoxy derivatives .

What in silico strategies predict this compound’s metabolic stability?

Methodological Answer:

Metabolism Prediction : Use software (e.g., Schrödinger’s ADMET Predictor) to identify cytochrome P450 oxidation sites.

Docking Studies : Simulate interactions with CYP3A4 or CYP2D6 isoforms to assess susceptibility.

Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine
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1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine

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